molecular formula C8H13N3O2 B2675118 Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate CAS No. 2247207-07-2

Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate

Cat. No.: B2675118
CAS No.: 2247207-07-2
M. Wt: 183.211
InChI Key: PMZAJBWHDIDYMM-UHFFFAOYSA-N
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Description

Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at the 1 and 4 positions of the pyrazole ring and a glycinate ester group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate typically involves the reaction of 1,4-dimethyl-1H-pyrazole with glycine methyl ester in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

    Substitution: The methyl groups and the glycinate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce hydropyrazoles. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The glycinate ester group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-pyrazole: Lacks the glycinate ester group but shares the pyrazole core structure.

    Methyl (1-methyl-1H-pyrazol-5-yl)glycinate: Similar structure but with only one methyl group on the pyrazole ring.

    Ethyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate is unique due to the presence of both methyl groups on the pyrazole ring and the glycinate ester group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6-4-10-11(2)8(6)9-5-7(12)13-3/h4,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZAJBWHDIDYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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